molecular formula C20H21N3O2S B14961094 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

Cat. No.: B14961094
M. Wt: 367.5 g/mol
InChI Key: BQKSCOKAZXYTSP-UHFFFAOYSA-N
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Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the 2-Methoxybenzyl Group: The 2-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride.

    Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate with 4-phenylbutanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes or bind to receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide is unique due to its specific structural features and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Unlike the NBOMe compounds, which are primarily studied for their psychoactive effects, this compound is explored for its potential therapeutic applications and material science uses .

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide

InChI

InChI=1S/C20H21N3O2S/c1-25-17-12-6-5-11-16(17)14-19-22-23-20(26-19)21-18(24)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,21,23,24)

InChI Key

BQKSCOKAZXYTSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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